molecular formula C7H8BrNO2 B1280217 5-Bromo-2,3-dimethoxypyridine CAS No. 52605-98-8

5-Bromo-2,3-dimethoxypyridine

Cat. No. B1280217
CAS RN: 52605-98-8
M. Wt: 218.05 g/mol
InChI Key: VSXDRIVAPWWONE-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethoxypyridine is a chemical compound that is part of a broader class of brominated and methoxylated pyridines. These compounds are of significant interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The papers provided discuss various brominated pyridine derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of brominated pyridine derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as described for the synthesis of 5-bromo-2-iodopyrimidine . Similarly, carbon-carbon coupling reactions are employed to synthesize novel pyridine derivatives, such as 3-bromo-5-(2,5-difluorophenyl)pyridine . Another approach involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione to form complex pyrimidine derivatives . Additionally, the synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues demonstrates the versatility of brominated pyridines in creating compounds with high affinity for dopamine receptors .

Molecular Structure Analysis

X-ray diffraction (XRD) and density functional theory (DFT) studies provide insights into the molecular structure of brominated pyridines. For instance, the crystal structures of 3-bromo-5-hydroxy-2,6-dimethylpyridine and related compounds have been determined, revealing the presence of hydrogen bonding and other intermolecular interactions . Hirshfeld surface analysis is another tool used to evaluate the intermolecular contacts in the crystal structure of brominated pyridine derivatives .

Chemical Reactions Analysis

Brominated pyridines participate in a variety of chemical reactions, including further bromination, as seen with 2,4-dihydroxypyridine derivatives . The reactivity of these compounds is influenced by their electronic structure, which can be studied through spectroscopic methods and computational chemistry . The bioactivity of these compounds is also of interest, with some showing antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are characterized using spectroscopic techniques such as FT-IR, NMR, and UV-Vis spectroscopy. Computational methods like DFT are used to predict vibrational frequencies, electronic transitions, and NLO properties . The thermal stability of these compounds is also an important property, with some showing good stability up to certain temperatures .

Scientific Research Applications

Application in Medicinal Chemistry

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 5-Bromo-2,3-dimethoxypyridine has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives . These derivatives have been evaluated for their in vitro α-glucosidase inhibitory activities .
  • Methods of Application : The specific experimental procedures and technical details for the synthesis of these derivatives are not provided in the available resources .
  • Results or Outcomes : Twenty-three compounds out of twenty-five showed excellent to moderate α-glucosidase inhibitory activity in the range of IC50=12.4–103.2 μM . Especially, compound 17 (IC50=8.34±0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50=38.25±0.12 μM) .

Application in Organic Synthesis

  • Scientific Field : Organic Synthesis
  • Summary of the Application : 5-Bromo-2,3-dimethoxypyridine is a commercially available compound that can be used in various organic synthesis applications .
  • Methods of Application : The specific experimental procedures and technical details for these applications are not provided in the available resources .
  • Results or Outcomes : The outcomes of these applications would depend on the specific reactions and conditions used .

Safety And Hazards

“5-Bromo-2,3-dimethoxypyridine” is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302, indicating that it is harmful if swallowed . The compound should be handled with appropriate safety measures, including wearing protective clothing and avoiding contact with skin and eyes .

properties

IUPAC Name

5-bromo-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXDRIVAPWWONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502664
Record name 5-Bromo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dimethoxypyridine

CAS RN

52605-98-8
Record name 5-Bromo-2,3-dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52605-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 100 mL round-bottomed flask was added 2,3-dimethoxypyridine (2 mL, 15 mmol, Alfa Aesar, Ward Hill, Mass.), CH2Cl2 (30 mL), and bromine (0.7 mL, 14 mmol). The reaction mixture was stirred at rt for 16 h. The reaction mixture was then diluted with sat. NaHCO3 (30 mL) and extracted with EtOAc (2×50 mL). The combined organic extracts were washed with sat. NaCl (20 mL), dried over Na2SO4, filtered and concentrated. Purification by silica gel chromatography (50% CH2Cl2/hexanes) afforded the title compound (1.98 g, 60%). MS (ESI, positive ion) m/z: 218 (M(79Br)+1).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

To a solution of 2,3-dimethoxypyridine (4-1, 2.5 g, 18.0 mmol, 1.0 equiv) in dichloromethane:saturated NaHCO3 (80 mL: 40 mL) at 0° C. was added bromine (0.93 mL, 18.0 mmol, 1.0 equiv) and the reaction mixture was stirred for 2 h at 25° C. The reaction mixture was quenched with solid Na2SO3 (˜10 g) and the aqueous phase was extracted with dichloromethane (3×100 mL). The organic phase was dried over magnesium sulfate and concentrated. The residue was purified via normal phase chromatography (0 to 20% EtOAc in hexanes, silica) to afford the desired product (4-2) as an oil after concentration. ESI+MS[M+H]+C7H8NO2 calc'd 218.0. found 218.0.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AK Parhi, A Xiang, JD Bauman, D Patel… - Bioorganic & medicinal …, 2013 - Elsevier
Inhibition of the endonuclease activity of influenza RNA-dependent RNA polymerase is recognized as an attractive target for the development of new agents for the treatment of …
Number of citations: 41 www.sciencedirect.com
AJ Roecker, SP Mercer, JD Schreier, CD Cox… - …, 2014 - Wiley Online Library
The field of small‐molecule orexin antagonist research has evolved rapidly in the last 15 years from the discovery of the orexin peptides to clinical proof‐of‐concept for the treatment of …
EL Stogryn - Journal of Heterocyclic Chemistry, 1974 - Wiley Online Library
Whereas nicotinaldehyde readily undergoes the transformations shown, the isomeric pyridinealdehydes completely fail. The fate of the o-and y-pyridinealdehydes appears to be a …
Number of citations: 25 onlinelibrary.wiley.com
HY Sagong, JD Bauman, A Nogales… - …, 2019 - Wiley Online Library
Seasonal influenza infections are associated with an estimated 250–500 000 deaths annually. Resistance to the antiviral M2 ion‐channel inhibitors has largely invalidated their clinical …
HY Sagong - 2017 - rucore.libraries.rutgers.edu
Influenza viruses are lipid-enveloped, negative-sense, single-strand RNA viruses, which belong to the family of Orthomyxoviridae. 1 There are three types of viruses: A, B and C. …
Number of citations: 2 rucore.libraries.rutgers.edu
S Kyriakou - 2019 - search.proquest.com
A series of 9 hydroxypyridinones (HOPO) metal-based iron chelators (from which 6 of them are novel) have been prepared, characterised and derivatized in a manner to exploit an …
Number of citations: 5 search.proquest.com

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